2'-O-(2-Methoxyethyl)-cytidine
CAS No.: 223777-16-0
VCID: VC21541035
Molecular Formula: C12H19N3O6
Molecular Weight: 301.30 g/mol
Purity: 95%min
* For research use only. Not for human or veterinary use.

Description |
2'-O-(2-Methoxyethyl)-cytidine is a synthetic derivative of cytidine, a nucleoside that plays a crucial role in RNA and DNA synthesis. This compound is particularly notable for its application in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various biological and therapeutic applications. The modification of the 2' position with a 2-methoxyethyl group enhances the stability and functionality of oligonucleotides, making them useful for cross-linking and other molecular biology techniques. Synthesis and PreparationThe synthesis of 2'-O-(2-Methoxyethyl)-cytidine typically involves the conversion of 2'-O-(2-Methoxyethyl)-uridine into the corresponding cytidine derivative. This process can be achieved through a series of chemical reactions, including nitrophenylation and subsequent ammonia treatment to introduce the cytidine base.
Applications2'-O-(2-Methoxyethyl)-cytidine is primarily used as a building block for the synthesis of modified oligonucleotides. These oligonucleotides can be used in various applications, including:
Safety and HandlingHandling 2'-O-(2-Methoxyethyl)-cytidine requires caution due to its potential hazards:
|
---|---|
CAS No. | 223777-16-0 |
Product Name | 2'-O-(2-Methoxyethyl)-cytidine |
Molecular Formula | C12H19N3O6 |
Molecular Weight | 301.30 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 |
Standard InChIKey | YKOGMMXZKKVMBT-QCNRFFRDSA-N |
Isomeric SMILES | COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES | COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Canonical SMILES | COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Purity | 95%min |
PubChem Compound | 11077469 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume